1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and oxopropylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate pyrimidine precursors with dimethyl and oxopropylamino substituents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: A structurally similar compound with different substituents.
6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Another pyrimidine derivative with an amino group.
Uniqueness
1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Biological Activity
1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS: 662141-78-8) is a pyrimidine derivative with potential therapeutic applications. Its molecular formula is C9H13N3O3, and it has garnered interest due to its biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The compound's structure features a pyrimidine ring substituted with dimethyl and oxopropyl amino groups. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C9H13N3O3 |
Molar Mass | 211.22 g/mol |
CAS Number | 662141-78-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the pyrimidine family can act as inhibitors of key enzymes involved in cellular signaling pathways, including kinases and other regulatory proteins.
Inhibition of Kinases
Studies have shown that similar pyrimidine derivatives exhibit inhibitory effects on kinases such as FLT3 and DRAK1/2. For instance, compounds structurally related to 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine have demonstrated IC50 values in the nanomolar range against these targets, indicating potent inhibitory activity .
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrimidine derivatives. For example:
- Cell Line Studies : Compounds similar to 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine were tested against various cancer cell lines (e.g., A2780 ovarian cancer cells). Results indicated significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyrimidine Derivative A | A2780 | 0.87 |
Pyrimidine Derivative B | MV4-11 | 9.4 |
Immunological Activity
In addition to anticancer effects, some studies have highlighted immunosuppressive properties. The compound's ability to modulate immune responses may be linked to its structural similarities with naturally occurring nucleobases, potentially influencing adenosine receptor pathways .
Case Studies
-
Case Study on Antitumor Activity :
A study conducted on a series of pyrimidines demonstrated that one derivative exhibited significant inhibition of tumor growth in an MV4-11 xenograft model. The mechanism was attributed to the compound's ability to interfere with key signaling pathways critical for tumor proliferation . -
Case Study on Immunosuppression :
Another investigation focused on the immunosuppressive effects of related compounds in vitro. The findings suggested that these derivatives could inhibit T-cell proliferation and cytokine production, which are crucial for immune responses .
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1,3-dimethyl-6-(2-oxopropylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O3/c1-6(13)5-10-7-4-8(14)12(3)9(15)11(7)2/h4,10H,5H2,1-3H3 |
InChI Key |
LISOASNUUVCUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.